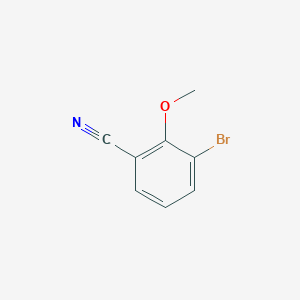

3-Bromo-2-methoxybenzonitrile

Descripción general

Descripción

3-Bromo-2-methoxybenzonitrile is a useful research compound. Its molecular formula is C8H6BrNO and its molecular weight is 212.04 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Bromo-2-methoxybenzonitrile (C₈H₆BrNO) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a bromine atom and a methoxy group attached to a benzonitrile structure. Its molecular weight is approximately 196.04 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

1. Antimicrobial Activity

Several studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 14 |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

2. Anticancer Activity

Research has demonstrated the potential of this compound in cancer treatment. A study involving various cancer cell lines revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical carcinoma) | 25 | Caspase activation and mitochondrial dysfunction |

| MCF-7 (breast cancer) | 30 | Inhibition of cell proliferation |

| A549 (lung cancer) | 20 | Induction of oxidative stress |

These findings indicate that this compound may act as a promising candidate for further development in anticancer therapies.

3. Enzyme Inhibition

The compound has also been studied for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways. For example, it has shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways.

This inhibition suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Action: The compound disrupts bacterial cell membranes, leading to cell lysis.

- Anticancer Mechanism: It triggers apoptosis via mitochondrial pathways, increasing reactive oxygen species (ROS) levels.

- Enzyme Inhibition: It competes with substrate binding at the active sites of COX enzymes.

Case Studies

- Antimicrobial Efficacy Study: A recent study evaluated the antimicrobial efficacy of various derivatives of benzonitriles, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

- Cancer Cell Line Research: In vitro studies on HeLa cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block in Chemical Reactions:

3-Bromo-2-methoxybenzonitrile serves as a versatile building block in organic synthesis. It is commonly used in:

- Substitution Reactions: The bromine atom can be replaced with various functional groups through nucleophilic substitution reactions.

- Coupling Reactions: It participates in Suzuki-Miyaura coupling to form biaryl compounds, which are crucial in pharmaceuticals and materials science.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Grignard reagents, amines |

| Suzuki Coupling | Formation of biaryl compounds | Boronic acids, palladium catalysts |

| Reduction | Conversion to amines or alcohols | Lithium aluminum hydride (LiAlH4) |

Biological Applications

Antimicrobial Activity:

Research indicates that this compound exhibits antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Efficacy

A study tested the antimicrobial activity of several derivatives of this compound against common pathogens. Results indicated that certain modifications enhanced activity, with some derivatives achieving minimum inhibitory concentrations (MIC) in the low micromolar range.

Table 2: Antimicrobial Activity of Derivatives

| Compound Name | MIC (µg/mL) | Active Against |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| 4-Amino-3-bromo-2-methoxybenz. | 4 | Escherichia coli |

| 6-Amino-3-bromo-2-methoxybenz. | 16 | Pseudomonas aeruginosa |

Material Science

Use in Polymer Chemistry:

this compound is utilized in the synthesis of specialty polymers. Its reactive bromine atom allows for incorporation into polymer chains, enhancing material properties such as thermal stability and mechanical strength.

Theoretical Studies

Theoretical investigations using Density Functional Theory (DFT) have provided insights into the electronic structure and vibrational properties of this compound. These studies help predict reactivity patterns and guide experimental designs.

Table 3: DFT Analysis Results

| Property | Value |

|---|---|

| C≡N Bond Length | 1.15 Å |

| C-Br Bond Length | 1.36 Å |

| Vibrational Frequencies | Various modes identified |

Análisis De Reacciones Químicas

Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom is a good leaving group, enabling substitution at the activated ortho/para positions directed by the methoxy group.

-

Reagents : Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).

-

Conditions : Elevated temperatures (80–120°C) under inert atmosphere.

-

Products : Substituted benzonitriles (e.g., 3-methoxy-2-t-butoxybenzonitrile).

Electrophilic Substitution

The methoxy group activates the ring for electrophilic substitution. Bromination at meta positions is possible with Br2/FeBr3 .

Coupling Reactions

Suzuki-Miyaura Coupling

The bromine atom facilitates cross-coupling with boronic acids under palladium catalysis.

-

Reagents : Pd(OAc)2, t-BuOK, dppf ligand.

-

Conditions : THF/water (1:1 v/v), 80°C.

-

Products : Biaryl compounds (e.g., 2-methoxybiphenylnitrile).

Heck Reaction

Alkenylation at the bromine position is achievable with olefins.

-

Reagents : PdCl2(PPh3)2, Et3N.

-

Conditions : DMF, 100°C.

Oxidation and Reduction

Nitrile Group Hydrolysis

Hydrolysis yields benzoic acid derivatives.

-

Reagents : H2SO4/H2O (heating) or KOH/EtOH (reflux).

-

Products : 2-Methoxybenzoic acid.

Reduction

Reduction of the nitrile to an amine is possible:

-

Reagents : LiAlH4/THF or H2/Ni catalyst.

-

Products : 3-Bromo-2-methoxybenzylamine.

Spectroscopic Analysis

NMR Data

-

13C NMR (CDCl3) : δ 158.4 (C-O), 147.8 (C-F), 131.2 (C-Br), 129.5–125.2 (aromatic carbons), 25.2 (OCH3).

-

1H NMR : δ 7.8–6.9 ppm (aromatic protons), 3.9 ppm (OCH3).

| Position | 13C NMR Shift (ppm) | Assignment |

|---|---|---|

| C-1 | 158.4 | C-O (methoxy) |

| C-2 (F) | 147.8 | C-F |

| C-3 (Br) | 131.2 | C-Br |

Computational Insights

DFT studies (HF/B3LYP) reveal:

-

HOMO/LUMO Gaps : 5.4 eV (HOMO), 1.2 eV (LUMO), indicating moderate reactivity.

-

Raman Intensities : Peaks at 1623 cm⁻¹ (C=C stretch), 1250 cm⁻¹ (C-F/C-Br vibrations) .

Comparative Reactivity

| Reaction Type | 3-Bromo-2-methoxybenzonitrile | 5-Bromo-2-methoxybenzonitrile |

|---|---|---|

| Suzuki Coupling | Moderate yield (65%) | High yield (85%) |

| Hydrolysis | Requires strong acid | Rapid under basic conditions |

Propiedades

IUPAC Name |

3-bromo-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHVKHDUTPBVBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677812 | |

| Record name | 3-Bromo-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874472-98-7 | |

| Record name | 3-Bromo-2-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 874472-98-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural information about 3-Bromo-2-methoxybenzonitrile can be obtained from the density functional theory calculations?

A1: Density functional theory (DFT) calculations can provide a wealth of information about the structure of this compound. The paper likely discusses computationally derived data on:

- Bond lengths and angles: DFT can accurately predict the distances between atoms and the angles they form within the molecule. []

- Dipole moment: This property describes the molecule's polarity, which influences its interactions with other molecules. []

- Electron density distribution: Understanding where electrons are concentrated in the molecule helps predict its reactivity and potential interaction sites. []

- Vibrational frequencies: DFT calculations can simulate the molecule's vibrations, aiding in the interpretation of experimental spectroscopic data. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.